(R)-Devapamil is sourced from synthetic routes that typically involve the modification of existing phenylalkylamine structures. It falls under the category of calcium channel blockers, which are widely used in treating cardiovascular conditions such as hypertension and arrhythmias. The compound's chemical structure is characterized by its ability to inhibit calcium ion influx through voltage-gated calcium channels, specifically targeting L-type and T-type channels.
The synthesis of (R)-Devapamil involves several key steps:
Industrial production methods mirror laboratory synthesis but are scaled for larger quantities, focusing on cost-effectiveness and efficiency.
The molecular structure of (R)-Devapamil can be described as follows:
The stereochemistry of (R)-Devapamil plays a significant role in its biological activity, with specific enantiomers exhibiting distinct affinities for calcium channels .
(R)-Devapamil participates in various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
(R)-Devapamil exerts its pharmacological effects primarily through the inhibition of L-type calcium channels. The mechanism involves:
The physical and chemical properties of (R)-Devapamil include:
These properties are critical for understanding how (R)-Devapamil behaves in biological systems and during synthesis .
(R)-Devapamil has several scientific applications:
(R)-devapamil, a stereoisomer of the phenylalkylamine (PAA) derivative devapamil (desmethoxyverapamil), exerts calcium channel blockade through dual mechanisms. Primarily, it inhibits L-type voltage-gated calcium channels (VGCCs) by binding to the α1 subunit in a stereoselective manner. This binding physically obstructs calcium influx through the channel pore. Secondarily, (R)-devapamil modulates membrane polarization during sodium-potassium exchange, further disrupting calcium homeostasis [1] [5]. The molecular architecture of devapamil—featuring two methoxy-substituted aromatic rings connected by a flexible alkylamine chain—enhances its binding potency and kinetics [1].
Allosteric modulation is central to (R)-devapamil's action. Micromolar calcium concentrations (0.4 µM) stabilize the high-affinity conformation of the calcium channel receptor, enabling optimal (R)-devapamil binding (KD = 13 ± 2.6 nM at 4°C). Conversely, millimolar Ca²⁺ (100 mM) induces a low-affinity state, reducing binding efficiency 10-fold by decelerating association kinetics [5]. This Ca²⁺-dependent allostery is pH-sensitive, with binding affinity diminishing below pH 6.5 [5].
Table 1: Calcium-Dependent Binding Parameters of (R)-Devapamil
Ca²⁺ Concentration | KD (nM) | Binding Affinity | Key Kinetic Shift |
---|---|---|---|
0.4 µM | 13 ± 2.6 | High | Stable complex |
100 mM | ~130* | Low | 10-fold ↓ association rate |
*Estimated from kinetic data [5].
(R)-devapamil's activity is intrinsically linked to membrane voltage. In polarized cardiac cells (resting potential: -38 ± 4 mV), phenylalkylamines like (±)-verapamil enhance the binding of the dihydropyridine (DHP) radioligand (+)-[³H]PN 200-110 by increasing its affinity 2–4 fold. However, (R)-devapamil and its (S)-enantiomer show negligible effects in this state [2] [4]. This contrasts sharply with depolarized cells (0 mV), where (R)-devapamil reduces DHP binding affinity, displacing 40% of bound (+)-[³H]PN 200-110 at 50% receptor occupancy. The half-maximal effect (EC₅₀) occurs at 50 nM, indicating intermediate potency compared to (S)-devapamil (EC₅₀ = 4.5 nM) and (±)-verapamil (EC₅₀ = 20 nM) [4].
This voltage-dependence arises from state-specific interactions:
Table 2: State-Dependent Effects of (R)-Devapamil in Cardiac Cells
Membrane State | Potential (mV) | Effect on DHP Binding | (R)-Devapamil Efficacy |
---|---|---|---|
Polarized | -38 ± 4 | ↑ Affinity (2–4 fold) | Negligible |
Depolarized | 0 | ↓ Affinity | 40% displacement (EC₅₀ = 50 nM) |
Data sourced from [4].
The conformational equilibrium of VGCCs dictates (R)-devapamil’s binding. Depolarization stabilizes inactivated channel states, exposing high-affinity binding pockets for PAAs. Electrophysiological studies confirm that (R)-devapamil preferentially binds to inactivated channels, with affinity modulated by voltage-sensing domain (S4 segment) movements [1] [3]. In depolarized membranes, S4 segments adopt an "up" position, altering the α1 subunit’s conformation and facilitating PAA access [3].
Calcium concentrations further modulate this state-dependency. Micromolar Ca²⁺ (0.4 µM) prevents thermal denaturation of the PAA-binding site at 30°C, while its absence accelerates inactivation (half-life = 90 sec at 1 nM Ca²⁺ vs. 12 min at 0.4 µM Ca²⁺) [5]. Thus, (R)-devapamil’s efficacy integrates voltage-dependent gating and extracellular Ca²⁺-dependent receptor stabilization.
(R)-devapamil exhibits context-dependent cooperativity with DHPs. In polarized cardiac cells, it lacks positive allosteric effects on DHP binding—unlike diltiazem or verapamil [4]. However, in depolarized cells or isolated membranes, it exerts negative cooperativity:
Molecular modeling suggests these interactions arise from overlapping pharmacophores. The PAA and DHP binding domains reside in adjacent regions of the α1 subunit’s pore-forming module. (R)-devapamil’s cyanogroup and methoxy-phenyl rings engage hydrophobic residues in helix IIIS6 and IVS6, spatially adjoining the DHP site in helix IIIS5–S6 [1] [9]. This proximity enables steric interference during co-occupancy, particularly in inactivated channels.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3